molecular formula C15H26O2 B087105 Geranyl isovalerate CAS No. 109-20-6

Geranyl isovalerate

Cat. No. B087105
CAS RN: 109-20-6
M. Wt: 238.37 g/mol
InChI Key: SOUKTGNMIRUIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of geranyl isovalerate involves key biochemical pathways that include the mevalonate pathway (MVA) and the methylerythritol phosphate (MEP) pathway. These pathways are crucial for the biosynthesis of isoprenoids, which are the building blocks for compounds like geranyl isovalerate. Research indicates that enzymes such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) synthases play a pivotal role in these processes, catalyzing the formation of geranyl diphosphate (GPP), which is a precursor to geranyl isovalerate (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of geranyl isovalerate is characterized by its isoprenoid nature, which includes a geranyl group attached to an isovalerate moiety. Structural insights into related enzymes like geranylgeranyl diphosphate synthase (GGDPS) offer understanding into the synthesis of geranyl isovalerate. Advanced modeling and structural analysis techniques, such as AlphaFold, provide detailed insights into the enzyme's active site and ligand/product interactions, aiding in the understanding of geranyl isovalerate's formation at the molecular level (Pham, Holstein, & Borgstahl, 2023).

Scientific Research Applications

  • Enzymatic Activity : Hector and Fall (1976) found geranyl-CoA and 3-methylcrotonyl-CoA carboxylase activities in Pseudomonas citronellolis, indicating distinct enzymes like 3-methylcrotonyl-CoA carboxylase and geranyl-CoA carboxylase in this bacterium, with geranyl-CoA carboxylase having a broader acyl-CoA specificity (Hector & Fall, 1976).

  • Plant Tissue Culture : Omoto et al. (1998) studied adventitious root cultures of Anthemis nobilis and found that they accumulated geranyl isovalerate, a compound not typically detectable in parental plants. This highlights the potential of plant tissue culture in producing unique compounds (Omoto et al., 1998).

  • Anticancer Properties : Rasool et al. (2021) investigated the anticancer activity of Geranyl isovalerate (GIV) against colorectal cancer cells. GIV, found in Argyreia nervosa and used as a food flavoring agent, showed potential as a lead molecule in treating and preventing colorectal cancer, influencing cell viability and inducing apoptosis (Rasool et al., 2021).

  • Pest Attraction : Tóth et al. (2007) and (2003) discovered that geranyl isovalerate can be used in baits for pest management, particularly for attracting click beetles, a pest in agriculture. This finding is significant for developing environmentally friendly pest control methods (Tóth et al., 2007); (Tóth et al., 2003).

  • Microbial Catabolism : Förster-Fromme et al. (2006) identified enzymes in Pseudomonas aeruginosa essential for catabolizing acyclic terpenes like geraniol and isovalerate. This research contributes to understanding microbial degradation pathways and their applications (Förster-Fromme et al., 2006).

  • Enzymatic Synthesis : Several studies, such as Ferraz et al. (2015), Priebe et al. (2017), and Claon & Akoh (1994), focus on the enzymatic synthesis of geranyl esters, exploring methods for sustainable and efficient production of these compounds for use in flavor and fragrance industries (Ferraz et al., 2015); (Priebe et al., 2017); (Claon & Akoh, 1994).

  • Antifungal Activity : Espinoza et al. (2014) synthesized a series of geranylphenols to study their effect on mycelial growth of the plant pathogen Botrytis cinerea. This research contributes to understanding the potential of geranyl compounds in plant protection (Espinoza et al., 2014).

Safety And Hazards

Geranyl Isovalerate should be handled with care. Contact with skin and eyes should be avoided, and inhalation of vapor or mist should be prevented . It should be stored in a dry, cool, and well-ventilated place . Containers which have been opened must be carefully resealed and kept upright to prevent leakage .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKTGNMIRUIQN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883184
Record name Geranyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/rose odour
Record name Geranyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Geranyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.878-0.899
Record name Geranyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl isovalerate

CAS RN

109-20-6
Record name Geranyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-20-6
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Record name Geranyl isovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl isovalerate
Source EPA DSSTox
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Record name Geranyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GERANYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
749
Citations
F Rasool, D Sharma, PS Anand, SKJ Magani… - Frontiers in …, 2021 - frontiersin.org
… Geranyl isovalerate (GIV), one of the active ingredients of ethyl acetate fraction of Argyreia nervosa is routinely used as a food flavoring agent. In this study, we found that GIV also …
Number of citations: 7 www.frontiersin.org
BR Rajeswara Rao, KP Sastry… - Flavour and …, 2000 - Wiley Online Library
… The flower oil of genotype 2 had higher concentrations of terpinen-4-ol, geranyl formate, bbourbonene, a-muurolene, geranyl isovalerate, 10-epig-eudesmol and geranyl tiglate. The …
Number of citations: 50 onlinelibrary.wiley.com
A Orav, T Kailas, J Kann - Journal of Essential Oil Research, 1999 - Taylor & Francis
… mtdcurloldes collected at different years (1996 and 1997) in different places of Estonia were quite similar, only the geranyl isovalerate content was much greater in Sample 2 than in …
Number of citations: 13 www.tandfonline.com
A Ghannadi, SE Sajjadi, A Beigihasan - DARU Journal of …, 2002 - daru.tums.ac.ir
… Among them, carvacrol (9.0%), alpha-pinene (8.2%), geranyl isovalerate (7.2%) and geranyl propionate (7.0%) were the major components. … 1177 trace 43 geranyl isovalerate …
Number of citations: 50 daru.tums.ac.ir
G Saxena, S Banerjee, R Gupta… - Journal of Essential …, 2004 - Taylor & Francis
The hydrodistilled essential oil of the shoots of the geranium variant K-99 derived from the Pelargonium species ‘Kunti,’ a geraniol-rich cultivar that was found to be rich in isomenthone. …
Number of citations: 11 www.tandfonline.com
Z Kazemizadeh, A Moradi, M Yousefi - Journal of Medicinal Plants, 2011 - jmp.ir
… 1, 8-cineole (10.3%) and geranyl isovalerate (8.4%) were the major constituents in the oil of the flowers, also 1, 8-Cineole (17.0%) and trans-verbenol (14.1%) were the major …
Number of citations: 6 jmp.ir
T Omoto, I Asai, K Ishimaru, K Shimomura - Phytochemistry, 1998 - Elsevier
… that they accumulated geranyl isovalerate, a compound which is generally not detectable in parental plants, and negligible amounts of other constituents. Geranyl isovalerate was also …
Number of citations: 16 www.sciencedirect.com
A Raal, A Orav, E Arak, T Kailas, M Muurisepp - … -Estonian Academy of …, 2007 - kirj.ee
The volatile constituents from roots of Valeriana officinalis L. were investigated using GC and GC/MS methods. Valerianae radix samples were obtained from retail pharmacies or …
Number of citations: 47 kirj.ee
I Asai, K Yoshihara, T OMoTo… - Plant tissue culture …, 1995 - jstage.jst.go.jp
… These results suggest that geranyl isovalerate was produced … Furthermore, we demonstrated that geranyl isovalerate was … production of geranyl isovalerate, and geranyl isovalerate was …
Number of citations: 5 www.jstage.jst.go.jp
ÉK Arak, AÉ Raal, TI Pekhk, UY Myaéorg - Chemistry of Natural …, 1988 - Springer
… , their structures have been shown as geranyl isovalerate, trans-~-farnesene, and herniarin. … cording-to GLC was geranyl isovalerate (3,7-dimethylocta-2E,6-dienyl 3-methylbutanoate). …
Number of citations: 2 link.springer.com

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